6-Oxo-6-phenylhexanenitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
6-oxo-6-phenylhexanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c13-10-6-2-5-9-12(14)11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKUPJRIDMQLMOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CCCCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50447628 | |
| Record name | 6-OXO-6-PHENYLHEXANENITRILE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50447628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28353-03-9 | |
| Record name | ε-Oxobenzenehexanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28353-03-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-OXO-6-PHENYLHEXANENITRILE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50447628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Mechanistic Investigations of 6 Oxo 6 Phenylhexanenitrile and Its Analogs
Exploration of Nitrile Group Reactivity
The nitrile group is a versatile functional unit capable of undergoing a wide array of transformations. Its reactivity is characterized by the electrophilic carbon atom and the nucleophilic nitrogen atom, as well as the π-system of the triple bond. acs.org
Radical-mediated intramolecular translocation of a cyano group is a sophisticated method for site-selective functionalization. mdpi.comnih.gov This process is generally understood to proceed through the addition of a carbon-centered radical, generated in situ, to the carbon-nitrogen triple bond of the nitrile. This is followed by a β-scission of the resulting cyclic iminyl radical intermediate, which relocates the cyano group and typically forms a more stable carbon radical for subsequent reactions. mdpi.comnih.gov
While specific studies on 6-Oxo-6-phenylhexanenitrile are not detailed in the reviewed literature, the mechanism can be illustrated with analogous systems. For a 1,4-migration to occur, a radical would need to be generated at the C4 position (the gamma-carbon relative to the nitrile). This radical would then attack the nitrile group in a 5-exo-dig cyclization to form a five-membered cyclic iminyl radical. Subsequent fragmentation (β-scission) of this intermediate would cleave the original C1-C2 bond, forming a new, more stable radical at C1 and a new nitrile at C4. The driving force for this migration is often the formation of a more stabilized radical intermediate. mdpi.compreprints.org
The generation of the initial carbon radical can be achieved through various strategies, including hydrogen-atom transfer (HAT), radical addition to a π system, or halogen-atom transfer (XAT). nih.gov For instance, photocatalysis has been effectively used to initiate such migrations. mdpi.compreprints.org
| Substrate Type | Radical Generation Method | Migration Type | Resulting Product Class |
|---|---|---|---|
| Unsaturated Cyanohydrins | Radical addition to alkene | 1,4-CN Migration | β-Cyano ketones |
| Steroidal Cyanohydrins | Hydrogen Atom Transfer (HAT) | 1,5-CN Migration | δ-Ketonitriles mdpi.compreprints.org |
| Alkenyl Nitriles | Sulfonyl radical addition | 1,4-CN Migration / Cyclization | Cyclic nitriles mdpi.com |
| N-Allyl Enamines | Photoredox SET oxidation | 1,5-CN Migration | δ-Amino nitriles preprints.org |
Transnitrilation is a process where the cyano group is exchanged between molecules. A notable example is the direct conversion of carboxylic acids into nitriles using a catalyst and another nitrile, such as acetonitrile, which serves as both the solvent and the cyano-group donor. acs.org This method avoids the use of toxic cyanating agents. Studies utilizing indium trichloride (B1173362) (InCl₃) as a catalyst have shown that both aliphatic and aromatic carboxylic acids can be effectively converted to their corresponding nitriles. acs.org
Mechanistic investigations, supported by kinetic and computational studies, indicate that this reaction does not proceed through an amide intermediate as commonly assumed. Instead, it follows a pathway involving an equilibrated Mumm reaction with an imide as a key intermediate. acs.org This reversible mechanism provides a robust pathway for the formation of aliphatic nitriles. While this reaction is typically applied to carboxylic acids, it highlights a potential, albeit indirect, route for synthesizing aliphatic nitriles from precursors that could be derived from this compound after suitable functional group manipulation.
| Carboxylic Acid Substrate | Catalyst | Conditions | Product |
|---|---|---|---|
| Hexanoic Acid | InCl₃ | Acetonitrile, 200 °C | Hexanenitrile (B147006) |
| Benzoic Acid | InCl₃ | Acetonitrile, 200 °C | Benzonitrile |
| Adipic Acid | InCl₃ | Acetonitrile, 200 °C | Adiponitrile (B1665535) |
The nitrile group is synthetically valuable due to its ability to be converted into a variety of other functional groups. libretexts.orgfiveable.me These transformations are fundamental in organic synthesis.
Hydrolysis to Carboxylic Acids: Nitriles can be hydrolyzed under acidic or basic aqueous conditions to yield carboxylic acids. The reaction proceeds through an amide intermediate. libretexts.org
Reduction to Primary Amines: Strong reducing agents, most notably lithium aluminum hydride (LiAlH₄), can reduce nitriles to primary amines. This reaction involves two successive nucleophilic additions of a hydride to the electrophilic carbon of the nitrile. libretexts.org
Reduction to Aldehydes: The reduction can be stopped at the aldehyde stage by using a less reactive hydride reagent, such as diisobutylaluminium hydride (DIBAL-H), and controlling the reaction conditions. The reaction proceeds via an imine anion intermediate which is hydrolyzed during workup. libretexts.org
Conversion to Ketones: Organometallic reagents, such as Grignard or organolithium reagents, add to the electrophilic carbon of the nitrile to form an imine anion intermediate. This intermediate is stable to further nucleophilic addition. Subsequent aqueous workup hydrolyzes the imine to form a ketone. libretexts.org This reaction is a powerful tool for carbon-carbon bond formation.
| Transformation | Reagent(s) | Intermediate | Final Product |
|---|---|---|---|
| Hydrolysis | H₃O⁺ or OH⁻, H₂O, heat | Amide | Carboxylic Acid |
| Reduction (Strong) | 1. LiAlH₄, Et₂O; 2. H₂O | Dianion | Primary Amine |
| Reduction (Partial) | 1. DIBAL-H, Toluene; 2. H₃O⁺ | Imine anion | Aldehyde |
| Ketone Synthesis | 1. R-MgBr or R-Li; 2. H₃O⁺ | Imine anion salt | Ketone |
Carbonyl Group Transformations
The carbonyl group of the ketone in this compound is another site of significant reactivity, particularly for radical-based carbon-carbon bond formation.
Ketone-olefin coupling reactions are powerful methods for C-C bond formation. nih.govacs.org These transformations can be initiated by generating a radical at the β-position to the carbonyl group. In the case of this compound, this would correspond to the C4 position. This β-carbonyl radical can then participate in intramolecular or intermolecular additions to olefins.
Modern photoredox catalysis provides a mild, metal-free approach to these couplings. nih.gov Using an excited-state acridine (B1665455) radical as a super reductant photoredox catalyst, both aliphatic and aromatic ketones can be coupled with olefins. nih.gov The reaction is proposed to proceed via an "olefin first" reduction mechanism, where a single electron transfer (SET) to the olefin generates a radical anion. This radical anion then attacks the carbonyl carbon. This pathway is favored over a "carbonyl first" mechanism that would generate a ketyl radical, especially for ketones that are difficult to reduce. nih.gov This methodology allows for the construction of complex molecular architectures from readily available ketones and olefins.
| Ketone Substrate | Olefin Partner | Catalysis Method | Product Type |
|---|---|---|---|
| Acetophenone | Styrene | Photoredox (Acridine radical) | 1,3-Diol derivative (after reduction) |
| Cyclohexanone | 1-Hexene | Electrochemical reduction | Cyclohexanol with hexyl group at C2 |
| Aliphatic Ketone | Unactivated Alkene | SmI₂ (stoichiometric) | Cyclized alcohol (intramolecular) |
| Aldehyde | Unactivated Alkene | Electrophotocatalysis researchgate.net | Olefin (via olefination) researchgate.net |
Mechanistic Elucidation Studies
Understanding the reaction mechanisms is crucial for optimizing conditions and expanding the scope of the transformations discussed.
For intramolecular nitrile migration , the prevailing mechanism involves a radical cascade. mdpi.comnih.gov It begins with the formation of a carbon-centered radical, which undergoes a regioselective cyclization onto the nitrile's π-system. The stability of the resulting cyclic iminyl radical and the final carbon-centered radical (formed after β-scission) are key thermodynamic drivers of the reaction. mdpi.compreprints.org Both experimental evidence and DFT calculations on analogous systems support this multi-step radical pathway. preprints.org
The mechanism of transnitrilation from carboxylic acids has been refined through detailed studies. The older hypothesis of a simple amide intermediate has been superseded by a more complex, reversible mechanism involving a Mumm rearrangement. Computational modeling has shown that the formation of an imide intermediate is energetically more favorable, providing a clearer picture of the catalytic cycle. acs.org
In photoredox-catalyzed ketone-olefin couplings , mechanistic studies help to distinguish between two plausible pathways: a "carbonyl first" or an "olefin first" single-electron reduction. nih.gov Experiments with substrates bearing α-amino or α-alkoxy groups, which are known to fragment upon formation of a ketyl radical, have shown that these groups are well-tolerated under certain catalytic conditions. This finding provides strong evidence for an "olefin first" mechanism, where the olefin is reduced to a radical anion before interacting with the carbonyl group. nih.gov
Spectroscopic and Kinetic Probing of Reaction Pathways (e.g., Cyclic Voltammetry, Radical Clock Experiments)
Cyclic Voltammetry (CV): This electrochemical technique is instrumental in studying the redox properties of molecules like this compound. By measuring the current response to a varying potential, CV can determine the reduction and oxidation potentials of the functional groups present. In this compound, the primary electroactive moiety is the phenyl ketone. The reduction potential of the ketone can be measured, providing insight into the energy required to initiate electron transfer reactions. This data is crucial for designing electrochemical or photoredox catalytic cycles, as the feasibility of a single-electron transfer (SET) from a catalyst to the substrate can be predicted by comparing their respective potentials researchgate.net. The nitrile group is generally more difficult to reduce than the conjugated ketone.
Radical Clock Experiments: To investigate the involvement and kinetics of free-radical intermediates in reactions of this compound, radical clock experiments serve as a powerful indirect method wikipedia.org. This technique involves a competition between a bimolecular reaction with an unknown rate and a unimolecular rearrangement of a "radical clock" molecule that proceeds at a known rate wikipedia.org.
For instance, if a reaction is suspected to proceed via a radical intermediate derived from this compound, a radical clock substrate would be introduced. The radical generated from the target molecule would react with a trapping agent in a bimolecular step. Concurrently, the radical clock undergoes its characteristic intramolecular rearrangement. The ratio of the unrearranged to the rearranged products, which can be quantified by methods like GC or NMR, allows for the calculation of the unknown rate constant of the bimolecular step wikipedia.org. Ketones can serve as precursors for generating radical clock reactants through photolysis illinois.edu. This methodology is invaluable for elucidating reaction mechanisms, particularly in photoredox catalysis, by confirming the presence of radical intermediates and measuring their lifetimes wikipedia.orgillinois.eduresearchgate.net.
| Technique | Information Gained for this compound | Relevance |
| Cyclic Voltammetry | Reduction potential of the phenyl ketone group; Oxidation potential. | Predicts feasibility of single-electron transfer; Helps in catalyst selection for photoredox reactions researchgate.net. |
| Radical Clock Experiments | Confirms presence of radical intermediates; Determines rates of radical reactions. | Elucidates reaction mechanisms involving radical pathways; Measures lifetimes of transient radical species wikipedia.orgresearchgate.net. |
Computational Chemistry and Density Functional Theory (DFT) for Mechanism Prediction
Computational chemistry, particularly Density Functional Theory (DFT), provides profound insights into the reaction mechanisms, stability, and electronic properties of molecules like this compound. DFT calculations can be used to model the entire energy profile of a proposed reaction pathway.
Key applications of DFT for studying this compound include:
Mechanism Elucidation: By optimizing the geometries of reactants, transition states, intermediates, and products, DFT can map out the potential energy surface of a reaction. This allows researchers to compare the activation barriers of different plausible mechanisms and identify the most energetically favorable pathway orientjchem.org. For example, DFT could be used to study the mechanism of a base-catalyzed hydrocyanation or the thionation of the carbonyl group with Lawesson's reagent acs.org.
Tautomerism Studies: The keto-enol tautomerism, which is relevant for the reactivity of the ketone moiety, can be investigated. DFT calculations can determine the relative stabilities of the keto and enol forms in the gas phase and in various solvents, revealing that the keto-form is generally more stable orientjchem.org.
Prediction of Electronic Properties: DFT is used to calculate fundamental electronic parameters. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be determined. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability nih.govresearchgate.net.
Spectroscopic Analysis: Theoretical vibrational frequencies (IR) and electronic transitions (UV-Visible) can be calculated and compared with experimental spectra to confirm the molecular structure and understand its electronic behavior nih.govresearchgate.net.
Characterization of Reactive Intermediates (e.g., Radical Intermediates, "Ate" Complexes, Alkoxy Radicals)
The reactions of this compound can proceed through various short-lived, highly reactive intermediates.
Radical Intermediates: In photoredox catalysis or electrochemical reactions, single-electron reduction of the phenyl ketone group leads to the formation of a ketyl radical. This intermediate is central to many C-C bond-forming reactions researchgate.net. The generation of such radicals can be orchestrated by organic photoredox catalysts under visible light irradiation chemrxiv.org.
"Ate" Complexes: In reactions with organometallic reagents like Grignard (RMgX) or organolithium (RLi) compounds, the nucleophilic carbon attacks the electrophilic carbon of the nitrile group. This addition forms an intermediate imine anion, which can be considered a type of "ate" complex—a species where the central atom has a higher-than-normal valence wikipedia.orgchemistrysteps.comlibretexts.orgmsu.edu. This intermediate is stable enough to prevent a second nucleophilic addition and is hydrolyzed upon aqueous workup to yield a ketone chemistrysteps.comlibretexts.orgmsu.edu.
Alkoxy Radicals: Alkoxy radicals are highly reactive intermediates that can be generated from the ketone functionality of this compound, typically after its reduction to the corresponding secondary alcohol nih.gov. Catalytic methods using visible light photoredox catalysis can generate alkoxy radicals from unfunctionalized alcohols under mild conditions nih.govresearchgate.net. Once formed, alkoxy radicals readily undergo characteristic reactions such as hydrogen atom transfer (HAT) from a C-H bond or β-scission (C-C bond cleavage) to form a ketone and an alkyl radical acs.orgoup.com. The specific pathway taken depends on the structure of the radical and the reaction conditions acs.orgoup.com.
| Intermediate Type | Formation Method | Subsequent Reactivity |
| Ketyl Radical | Single-electron reduction of the ketone (photochemical or electrochemical). | Dimerization, C-C bond formation, further reduction researchgate.net. |
| "Ate" Complex | Nucleophilic addition of organometallic reagents (e.g., Grignard) to the nitrile wikipedia.orglibretexts.org. | Hydrolysis to form a ketone chemistrysteps.comlibretexts.org. |
| Alkoxy Radical | Catalytic oxidation of the corresponding alcohol (formed from ketone reduction) nih.gov. | Hydrogen Atom Transfer (HAT), β-scission acs.orgoup.com. |
Studies on Alkene Isomerization and Stereoselective Outcomes in Catalytic Cycles
While direct studies on this compound's role in alkene isomerization are not prevalent, analogous systems provide insight. Catalytic systems can promote the positional isomerization of C=C double bonds, often moving them to a thermodynamically more stable position. However, novel dual catalyst systems operating under photochemical irradiation can achieve contra-thermodynamic isomerization, converting conjugated internal alkenes to terminal alkenes acs.org. Mechanistic studies of such processes suggest the involvement of radical intermediates, a class of species readily accessible from ketone precursors acs.org.
The stereochemical outcome of reactions at the carbonyl group of this compound is of significant synthetic interest. The reduction of the ketone to a secondary alcohol creates a new chiral center.
Stereoselective Reduction: The reduction of β-keto nitriles, a class to which the target molecule belongs, can be achieved with high stereoselectivity. For example, the one-pot reduction of α-alkyl-β-ketonitriles to the corresponding γ-amino alcohols using borane/dimethyl sulfide (B99878) in the presence of cerium chloride proceeds with a preference for the anti diastereomer researchgate.net.
Biocatalysis: Whole-cell biocatalysts, such as the fungus Curvularia lunata, have been used for the alkylation-reduction of benzoylacetonitrile (B15868) (a close analog). These biotransformations can yield optically active α-alkyl β-hydroxy nitriles with both high diastereomeric excess (up to 98%) and enantiomeric excess (up to 98%) researchgate.net. The stereoselectivity in these systems is governed by the intricate active site of the enzymes involved researchgate.net.
| Reaction | Reagent/Catalyst | Stereochemical Outcome |
| Reduction of α-alkyl-β-ketonitriles | BH3·SMe2 / CeCl3 | anti γ-amino alcohols researchgate.net |
| Alkylation-Reduction of β-keto nitriles | Curvularia lunata (fungus) | Optically active α-alkyl β-hydroxy nitriles (up to 98% de, 98% ee) researchgate.net |
Aromatic Moiety Reactivity and Functionalization
The phenyl group in this compound is a key site for chemical modification. Its reactivity is significantly influenced by the attached acyl group. The carbonyl of the ketone is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic aromatic substitution and directs incoming electrophiles to the meta position.
Modern synthetic methods allow for more diverse and selective functionalization through C-H activation strategies. The nitrile group, despite its distance from the ring, can serve as a directing group in transition-metal-catalyzed C-H functionalization reactions researchgate.net. This approach enables the introduction of various substituents at positions that are not accessible through classical electrophilic substitution, such as the ortho position researchgate.net. Functionalization of planar aromatic rings is often a straightforward and economical strategy for building molecular complexity rsc.org. Such directed functionalizations could be used to synthesize a wide array of derivatives of this compound for various applications.
Structural Modifications and Derivative Synthesis
Synthesis of Substituted 6-Oxo-6-phenylhexanenitrile Derivatives
The aliphatic backbone of this compound is amenable to substitution, allowing for the introduction of various functional groups that can modulate the molecule's properties.
The synthesis of α-azidomethyl ketones is a known transformation that introduces a versatile azido (B1232118) group, which can be further converted into an amine or participate in click chemistry. While direct literature for the azidomethylation of this compound is not prevalent, a plausible route can be inferred from established methodologies. A common approach involves the α-hydroxymethylation of the ketone followed by conversion of the hydroxyl group to a leaving group (e.g., mesylate or tosylate) and subsequent displacement by an azide (B81097) salt like sodium azide.
Another potential pathway involves a Mannich-type reaction with formaldehyde (B43269) and a suitable amine, followed by a substitution reaction to introduce the azide. These methods provide a strategic entry to derivatives like 2-(Azidomethyl)-5-oxo-6-phenylhexanenitrile, significantly expanding the synthetic utility of the parent compound.
Alkylation of the carbon chain can be achieved by leveraging the reactivity of positions alpha to the carbonyl or nitrile groups. To synthesize a derivative such as 4-(2-methoxyethyl)-6-oxo-6-phenylhexanenitrile, a strategy involving the generation of an enolate at the α-position to the nitrile group (C2) or the ketone (C5) would be the primary approach. However, selective alkylation at the C4 position is more complex and would likely require a multi-step synthesis, potentially starting from different precursors where the desired alkyl group is already in place. For instance, a Michael addition of a suitable organocuprate to an unsaturated precursor could establish the desired substitution pattern.
Transformations to Related Carboxylic Acid Derivatives
The nitrile group of this compound can be hydrolyzed to a carboxylic acid, 6-oxo-6-phenylhexanoic acid, which is a key intermediate for a range of other derivatives. cymitquimica.com
The corresponding carboxylic acid, 6-oxo-6-phenylhexanoic acid, is the direct precursor to various ester and amide analogs.
Esterification: The methyl ester can be readily synthesized via Fischer esterification, where the carboxylic acid is refluxed with methanol (B129727) in the presence of a catalytic amount of strong acid (e.g., sulfuric acid). This reaction yields 6-oxo-6-phenylhexanoic acid methyl ester.
Amidation: The synthesis of amides, such as 6-oxo-6-phenylhexanamide, typically proceeds by first activating the carboxylic acid. This can be achieved by converting the acid to its acyl chloride (see section 4.2.2) and then reacting it with ammonia (B1221849) or a primary/secondary amine. Alternatively, peptide coupling reagents can be used to directly form the amide bond from the carboxylic acid and an amine. Derivatives of 6-phenylhexanamide (B1615602) have been investigated as potential therapeutic agents. nih.govnih.gov
Table 1: Synthesis of Ester and Amide Analogs
| Derivative Name | Precursor | Key Reagents | Reaction Type |
| 6-oxo-6-phenylhexanoic acid methyl ester | 6-oxo-6-phenylhexanoic acid | Methanol, Sulfuric Acid (catalyst) | Fischer Esterification |
| 6-oxo-6-phenylhexanamide | 6-oxo-6-phenylhexanoic acid | 1. Thionyl chloride; 2. Ammonia/Amine | Amidation via Acyl Chloride |
The conversion of 6-oxo-6-phenylhexanoic acid to its corresponding acyl chloride, 6-oxo-6-phenylhexanoyl chloride, is a crucial step for synthesizing various derivatives, including esters and amides. This transformation is typically accomplished by treating the carboxylic acid with thionyl chloride (SOCl₂), often in an inert solvent like benzene (B151609). prepchem.com The reaction proceeds by heating the mixture under reflux, followed by removal of the excess solvent and thionyl chloride to yield the acyl chloride. prepchem.com This highly reactive intermediate can then be used directly in subsequent reactions without extensive purification. prepchem.com
Table 2: Synthesis of 6-Oxo-6-phenylhexanoyl chloride prepchem.com
| Reactant | Reagent | Solvent | Conditions | Product |
| 6-Oxo-6-phenylhexanoic acid | Thionyl chloride | Benzene | 3 hours, reflux | 6-Oxo-6-phenylhexanoyl chloride |
Cyclization and Rearrangement Products Derived from Oxo-Phenylhexanenitriles
The bifunctional nature of oxo-phenylhexanenitriles allows for various intramolecular reactions, leading to cyclic products. For example, base-assisted cyclization of related compounds like 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles is known to produce substituted indolinones through a combined cyclization and oxidation process. nih.gov This suggests that under specific conditions, this compound could potentially undergo intramolecular reactions, such as an aldol-type condensation between C5 and C2 (if deprotonated), to form a six-membered ring.
Furthermore, the ketone functionality can undergo rearrangement reactions. The Schmidt rearrangement, for instance, involves the reaction of a ketone with hydrazoic acid (HN₃) in the presence of a strong acid catalyst. wiley-vch.de This reaction would convert the ketone into an N-substituted amide after rearrangement and loss of nitrogen gas, offering a pathway to lactams or other rearranged amide structures. wiley-vch.de
Applications in Advanced Organic Synthesis and Materials Science
Role as Versatile Synthetic Building Blocks
The utility of 6-Oxo-6-phenylhexanenitrile in organic synthesis stems from the distinct reactivity of its two functional groups. The nitrile group can be transformed into a variety of other functionalities, such as amines, carboxylic acids, and ketones, making it a valuable synthetic handle. The ketone moiety, on the other hand, allows for a range of reactions including nucleophilic additions, reductions, and condensations. This dual reactivity makes this compound a highly adaptable precursor for a diverse array of chemical transformations.
The presence of both a nucleophilic nitrogen atom and an electrophilic carbon center in the nitrile group imparts unique reactivity. This allows for its participation in various organic reactions, including cycloadditions and insertions, leading to the formation of important carbo- and heterocyclic structures.
Precursors to Complex Molecular Scaffolds
The strategic placement of the keto and nitrile groups in this compound makes it an ideal starting material for the synthesis of complex molecular frameworks that are of interest in medicinal chemistry and materials science.
Access to Octahydroquinolizine Derivatives (via related nitriles)
While direct synthesis of octahydroquinolizine derivatives from this compound is a specialized area of research, the general synthetic strategy often involves the cyclization of piperidine (B6355638) derivatives. Nitriles serve as key precursors in the formation of such heterocyclic systems. For instance, a related precursor, a δ-amino nitrile, can undergo intramolecular cyclization to form a substituted piperidine ring, a core component of the octahydroquinolizine scaffold. The synthesis of N-(pyrrolidine-3-ylidenemethyl)acetamides and their piperidine derivatives has been demonstrated through tandem alkynyl aza-Prins–Ritter reactions, highlighting the utility of nitriles in constructing such nitrogen-containing heterocycles.
A hypothetical reaction pathway for the conversion of a 6-amino-6-phenylhexanenitrile (derived from the reduction of the oxo group in this compound) to an octahydroquinolizine derivative is outlined below:
| Step | Reaction | Intermediate/Product |
| 1 | Reduction of the ketone in this compound | 6-Hydroxy-6-phenylhexanenitrile |
| 2 | Conversion of the hydroxyl group to an amino group | 6-Amino-6-phenylhexanenitrile |
| 3 | Intramolecular cyclization | Substituted piperidine |
| 4 | Further cyclization and reduction steps | Octahydroquinolizine derivative |
Formation of Polycyclic Structures and Functionalized Cyclopropanes
The reactivity of the keto and nitrile functionalities in this compound can be harnessed to construct polycyclic systems and functionalized cyclopropanes. Nitrile-substituted cyclopropanes are valuable synthetic intermediates due to the versatility of the cyano group. Methodologies for the synthesis of these structures include base-promoted Michael-initiated ring closure reactions and biocatalytic olefin functionalization.
Furthermore, titanocene-mediated reductive cyclization of dinitrile precursors has been employed to construct large, nitrogen-containing polycyclic aromatic hydrocarbons (PAHs). This strategy allows for the late-stage introduction of functional units into the PAH framework. The development of enantioselective photoenolization/Diels-Alder reactions has also enabled the synthesis of fused and spiro polycyclic rings with multiple vicinal all-carbon quaternary centers.
Contributions to Methodology Development in Sustainable Chemical Synthesis
The synthesis and application of compounds like this compound are increasingly being viewed through the lens of green chemistry. Sustainable synthetic methods aim to reduce waste, minimize energy consumption, and utilize renewable resources.
Biocatalysis offers an environmentally friendly approach to the synthesis and transformation of keto-nitriles. For example, bioengineered E. coli has been used for the reduction of β-keto nitriles. Additionally, chemoenzymatic cascades have been developed for the synthesis of aliphatic nitriles from biorenewable feedstocks, utilizing aldoxime dehydratases for the final dehydration step.
Flow chemistry represents another sustainable approach that can be applied to reactions involving nitriles. Continuous flow processes can offer improved safety, efficiency, and scalability compared to traditional batch methods. A cyanide-free synthesis of aryl nitriles from ketones has been developed using a continuous flow process, demonstrating the potential for safer and more sustainable nitrile synthesis.
Scalability Considerations for Synthetic Procedures
The transition of a synthetic route from the laboratory to an industrial scale requires careful consideration of factors such as cost, safety, and efficiency. For processes involving this compound, scalability is a key factor.
The use of continuous flow chemistry is a significant consideration for the scalable synthesis of ketones and nitriles. Flow processes can allow for better control over reaction parameters, leading to higher yields and purity, which are critical for industrial production. The development of a scalable ketone synthesis in continuous flow involving the addition of Grignard reagents to nitriles highlights the potential of this technology.
Furthermore, enzymatic synthesis of aliphatic nitriles has been demonstrated at very high substrate loadings, showcasing the potential for highly efficient and scalable biocatalytic processes. Such advancements are crucial for the industrial viability of synthetic routes involving nitrile-containing compounds.
Future Research Directions
Development of Novel Catalytic Systems and Reagents
Future research will likely focus on developing more efficient and sustainable catalytic systems for the synthesis of 6-Oxo-6-phenylhexanenitrile and its derivatives. A primary synthetic route to this compound is the Friedel-Crafts acylation of benzene (B151609) with adiponitrile (B1665535) monoyl chloride. Current research in Friedel-Crafts reactions emphasizes the use of heterogeneous catalysts to improve catalyst recovery and reusability. For instance, the use of montmorillonite (B579905) clay has shown high turnover frequencies in continuous-flow conditions for similar reactions. rsc.org Exploring such solid acid catalysts could offer a greener alternative to traditional Lewis acids like aluminum chloride (AlCl₃), which are used in stoichiometric amounts and generate significant waste.
Furthermore, the development of biocatalytic approaches presents another promising frontier. Enzymes, such as those from the aldoxime dehydratase family, are capable of producing nitriles under mild conditions, avoiding the use of harsh reagents and high temperatures. nih.gov Investigating enzymatic pathways for the synthesis or transformation of this compound could lead to more environmentally benign processes.
| Catalytic System | Potential Advantages for this compound Synthesis | Key Research Objective |
| Heterogeneous Catalysts | Enhanced catalyst recovery, reusability, suitability for flow chemistry. | Design of robust solid acid catalysts with high activity and selectivity. |
| Biocatalysis | Mild reaction conditions, high selectivity, reduced environmental impact. | Identification and engineering of enzymes for the synthesis and modification of the target molecule. |
| Homogeneous Catalysis | High activity and selectivity. | Development of catalysts with improved stability and recyclability. |
Advanced Mechanistic Investigations and Computational Modeling
A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is crucial for process optimization and the development of new applications. Computational modeling, including Density Functional Theory (DFT) calculations, can provide valuable insights into the electronic structure and reactivity of the molecule. Such studies can help elucidate the intricate details of reaction pathways, such as the Friedel-Crafts acylation, and predict the outcomes of various chemical transformations.
For instance, computational analysis can be employed to study the metal-nitrile bonding interactions in organometallic complexes, which can inform the design of novel catalysts for nitrile group transformations. nih.gov Understanding these interactions at a molecular level can lead to the rational design of more efficient and selective catalytic systems.
Exploration of New Synthetic Applications and Transformations
The dual functionality of this compound makes it a valuable building block for the synthesis of a wide range of more complex molecules. The ketone and nitrile groups can be selectively or simultaneously transformed into other functional groups, opening up a plethora of synthetic possibilities.
The nitrile group, for example, is a versatile precursor to amines, carboxylic acids, and amides. nih.gov Transition-metal-catalyzed reactions of nitriles with boronic acids offer a pathway to diverse functionalities, including the formation of C-C, C-N, and C=O bonds. nih.gov The ketone moiety can undergo a variety of reactions, such as reductions, oxidations, and carbon-carbon bond-forming reactions like aldol (B89426) condensations. The conversion of nitriles to ketones using organometallic reagents like Grignard or organolithium reagents is a well-established method that could be applied to derivatives of this compound. libretexts.orgchemistrysteps.compearson.com
Future research could explore the synthesis of novel heterocyclic compounds, polymers, and pharmacologically active molecules starting from this versatile scaffold.
| Functional Group | Potential Transformations | Resulting Compound Classes |
| Nitrile (-CN) | Reduction, Hydrolysis, Cyclization, Addition of organometallics | Amines, Carboxylic acids, Amides, Ketones, Heterocycles |
| Ketone (C=O) | Reduction, Oxidation, Aldol condensation, Wittig reaction | Alcohols, Esters, α,β-Unsaturated ketones, Alkenes |
| Both | Intramolecular cyclization | Fused ring systems |
Integration with Flow Chemistry and Automated Synthesis
The adoption of continuous-flow chemistry and automated synthesis platforms offers significant advantages in terms of efficiency, safety, and scalability for the production and derivatization of this compound. researchgate.net Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and purities. nih.gov This is particularly beneficial for reactions that are highly exothermic or involve hazardous reagents, which are common in Friedel-Crafts acylations. acs.org
Automated synthesis systems can be utilized to rapidly generate libraries of derivatives of this compound for screening in drug discovery or materials science applications. synplechem.com The integration of online analytics in flow systems can enable real-time reaction monitoring and optimization, accelerating the development of new synthetic methodologies.
Design of Functionally Diverse Analogs for Materials Science Applications
The phenyl ketone and nitrile functionalities in this compound suggest its potential as a monomer or building block for the synthesis of novel functional materials. Polyketones are a class of high-performance thermoplastics known for their good mechanical properties and solvent resistance. wikipedia.org Similarly, polymers containing nitrile groups can exhibit interesting thermal and electronic properties. mdpi.com
Q & A
Q. What are best practices for integrating literature data into novel research on 6-Oxo-6-phenylhexanenitrile?
- Methodology : Use citation management tools (e.g., Zotero) to organize sources. Prioritize peer-reviewed journals and avoid non-academic platforms (e.g., ). Cross-validate synthesis protocols against primary literature .
Ethical & Reporting Standards
Q. How can researchers avoid plagiarism when citing synthetic procedures for this compound?
Q. What criteria determine the inclusion of raw data in appendices for studies involving this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
